molecular formula C17H16N4O3 B11181631 N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11181631
M. Wt: 324.33 g/mol
InChI Key: VUHTWSMAOJBBBI-UHFFFAOYSA-N
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Description

“N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide” is a synthetic carbohydrazide derivative featuring a pyrrolidine-2,5-dione core substituted with a 2-methylphenyl group at the 1-position and a pyridine-3-carbohydrazide moiety at the 3-position. Its synthesis likely follows established protocols for analogous hydrazide compounds, such as refluxing intermediates with aldehydes in ethanol, as described in methods for related pyrrolidinone derivatives .

The compound’s structure combines a planar pyridine ring (enhancing π-π interactions) with a flexible pyrrolidin-dione scaffold, which may facilitate binding to biological targets.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C17H16N4O3/c1-11-5-2-3-7-14(11)21-15(22)9-13(17(21)24)19-20-16(23)12-6-4-8-18-10-12/h2-8,10,13,19H,9H2,1H3,(H,20,23)

InChI Key

VUHTWSMAOJBBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize waste. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds reveals key differences in substituents, physicochemical properties, and biological activities:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Substituents Molecular Formula Molecular Weight logP Solubility (μg/mL) Biological Activity References
Target Compound 2-methylphenyl, pyridine-3-carbohydrazide C₁₇H₁₆N₄O₃* ~336.33* ~1.2* N/A Inferred anticancer potential
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 2-phenylethyl, pyridine-4-carbohydrazide C₁₈H₁₈N₄O₃ 338.36 0.0625 N/A Not reported
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide 4-methoxyphenyl, pyridine-3-carbohydrazide C₁₇H₁₆N₄O₄ 340.33 ~0.9* 39.3 (pH 7.4) Not reported
Compound 3 () Benzohydrazide, 4-[2,5-dioxopyrrolidinyl]phenyl C₂₄H₂₀N₄O₄ 452.44 N/A N/A IC₅₀: 12.3 μM (MCF-7 cells)
Compound 5 () Biphenyl, benzohydrazide C₃₀H₂₄N₄O₄ 528.54 N/A N/A IC₅₀: 8.7 μM (MCF-7 cells)
N-[1-(2-chlorophenyl)-...-benzohydrazide 2-chlorophenyl, 2-methoxybenzoyl C₂₆H₂₁ClN₄O₅ 528.92 N/A N/A Not reported

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: 2-Methylphenyl vs. 4-Methoxyphenyl: The target’s ortho-methyl group may reduce solubility compared to the para-methoxy analog (39.3 μg/mL ) due to decreased polarity. However, it could enhance metabolic stability by resisting oxidative demethylation.

Pyridine Position :

  • The pyridine-3-carbohydrazide in the target compound vs. pyridine-4-carbohydrazide in alters hydrogen-bonding patterns. The 3-position may favor interactions with polar residues in enzyme active sites, as seen in molecular docking studies of related compounds .

Biological Activity :

  • Compounds with bulkier substituents (e.g., biphenyl in ’s Compound 5) exhibit lower IC₅₀ values (8.7 μM) against MCF-7 cells, suggesting that steric bulk enhances cytotoxicity . The target’s smaller 2-methylphenyl group may reduce potency but improve pharmacokinetic properties.

Synthesis and Characterization :

  • Analogous compounds are synthesized via condensation reactions (e.g., refluxing with aldehydes ), followed by recrystallization. Structural characterization typically employs FT-IR, NMR, and mass spectrometry, as demonstrated for maleimide-succinimide derivatives .

Biological Activity

N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a hydrazide functional group, with the molecular formula C15H16N4O3C_{15}H_{16}N_4O_3. Its structure includes a 2,5-dioxopyrrolidine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain biological receptors, influencing cellular responses.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory Reduces inflammation markers in animal models.
Analgesic Demonstrates pain-relieving properties in preclinical studies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro assays conducted on various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Biological Activity
Pyridine-4-carbohydrazideContains a pyridine ring and hydrazide groupAntimicrobial activity
2-Amino-5-methylpyridineSimilar nitrogen-containing heterocycleAnticancer properties
1-(4-Methylphenyl)ureaUrea derivative with phenyl substitutionAntimicrobial and anti-inflammatory effects

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